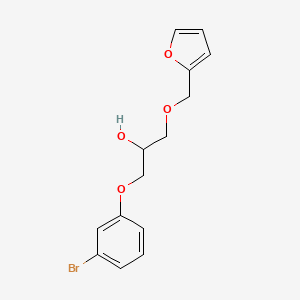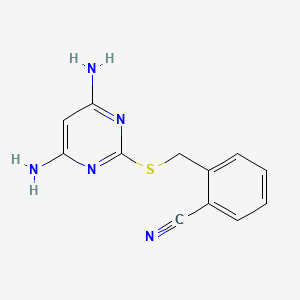![molecular formula C16H18FNO2 B6636817 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol, also known as DMBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer research and drug development. DMBA is a selective estrogen receptor modulator (SERM) that has been shown to have both agonistic and antagonistic effects on estrogen receptors, making it a promising candidate for further investigation.
Mécanisme D'action
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol acts as a SERM by binding to estrogen receptors and modulating their activity. It has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue and cell type. This compound has also been shown to inhibit the activity of enzymes involved in estrogen biosynthesis, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties. This compound has been shown to have minimal toxicity in vitro, but further studies are needed to determine its safety and efficacy in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has several advantages for use in lab experiments, including its ability to selectively target estrogen receptors and its potential as a drug delivery system. However, its complex mechanism of action and potential for off-target effects may also present limitations in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. This compound may also be investigated for its potential use in other types of cancer, as well as for its ability to target specific cells or tissues. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for clinical use.
Méthodes De Synthèse
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol can be synthesized through a multi-step process starting with 4-fluorophenol and 3-dimethylaminophenol. The two phenols are reacted with paraformaldehyde and sodium hydroxide to form the intermediate 2-[3-(dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanone. Reduction of the ketone group with sodium borohydride yields the final product, this compound.
Applications De Recherche Scientifique
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of breast cancer cells in vitro, and in vivo studies have demonstrated its ability to reduce tumor size and metastasis in animal models. This compound has also been investigated for its potential use as a drug delivery system, as it can be conjugated with various molecules to target specific cells or tissues.
Propriétés
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-18(2)14-4-3-5-15(10-14)20-11-16(19)12-6-8-13(17)9-7-12/h3-10,16,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVIUAGWXLHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCC(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)
![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)


![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)

![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)



![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)